

Application Notes: **Sitravatinib** In Vitro Cell Viability Assay

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Introduction

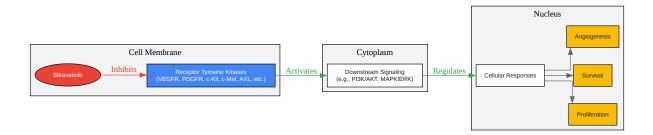
Sitravatinib (formerly MGCD516) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It targets a spectrum of receptor tyrosine kinases (RTKs) implicated in cancer cell proliferation, survival, and angiogenesis.[3][4][5] These include members of the TAM (TYRO3, AXL, MER) and split kinase (VEGFR, PDGFR) families, as well as c-Kit, MET, RET, and DDR2.[2][4][5][6] By inhibiting these key signaling pathways, **sitravatinib** has demonstrated anti-tumor activity in various preclinical cancer models.[2][7][8] This document provides a detailed protocol for assessing the in vitro efficacy of **sitravatinib** on cancer cell viability using a colorimetric assay.

Mechanism of Action

Sitravatinib exerts its anti-cancer effects by binding to and inhibiting the activity of multiple RTKs.[4][5] This blockade disrupts downstream signaling pathways crucial for tumor growth and the supportive tumor microenvironment.[3] For instance, inhibition of VEGFR2, a key mediator of angiogenesis, can restrict the blood supply to tumors.[3] Furthermore, by targeting TAM receptors, sitravatinib may modulate the tumor microenvironment to enhance anti-tumor immune responses.[3] The broad-spectrum activity of sitravatinib against various RTKs makes it a promising agent for overcoming resistance to other therapies.

Signaling Pathway Targeted by Sitravatinib





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Caption: **Sitravatinib** inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of **sitravatinib** in various cancer cell lines as reported in the literature.



Cell Line	Cancer Type	IC50 (nmol/L)	Reference
DDLS	Liposarcoma	250 - 750	[7][8]
MPNST	Malignant Peripheral Nerve Sheath Tumor	250 - 750	[7][8]
LS141	Sarcoma	250 - 750	[7][8]
A673	Ewing's Sarcoma	1500 - 2000	[7][8]
Saos2	Osteosarcoma	1500 - 2000	[7][8]
Kelly	Neuroblastoma	Not specified	[9]
CHLA-15	Neuroblastoma	Not specified	[9]

Experimental Protocol: In Vitro Cell Viability Assay

This protocol details the steps for determining the effect of **sitravatinib** on the viability of cancer cells using a CCK-8 (Cell Counting Kit-8) assay. This method is based on the reduction of a tetrazolium salt by cellular dehydrogenases to produce a colored formazan product, which is directly proportional to the number of viable cells.

Materials and Reagents

- Cancer cell line of interest
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- Sitravatinib (MGCD516)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Cell Counting Kit-8 (CCK-8)
- Microplate reader



Procedure

- · Cell Seeding:
 - Harvest and count cells using a hemocytometer or automated cell counter.
 - \circ Seed 2,000-3,000 cells per well in a 96-well plate in a final volume of 100 μ L of complete culture medium.[6]
 - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

Sitravatinib Treatment:

- Prepare a stock solution of sitravatinib in DMSO.
- On the day of treatment, prepare serial dilutions of sitravatinib in complete culture medium at the desired concentrations (e.g., 62.5, 125, 250, 500, 1000, 2000 nM).[6]
- Include a vehicle control group treated with the same concentration of DMSO as the highest sitravatinib concentration.
- Carefully remove the medium from the wells and add 100 μL of the medium containing the respective concentrations of sitravatinib or DMSO.
- Incubate the plate for 72 hours at 37°C and 5% CO2.[6][7][8]
- Cell Viability Measurement (CCK-8 Assay):
 - After the 72-hour incubation period, remove the medium containing the drug.
 - Add 100 μL of fresh complete culture medium to each well.
 - Add 10 μL of CCK-8 solution to each well.[7][8]
 - Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line.
 - Measure the absorbance (optical density) at 450 nm using a microplate reader.[7][8]

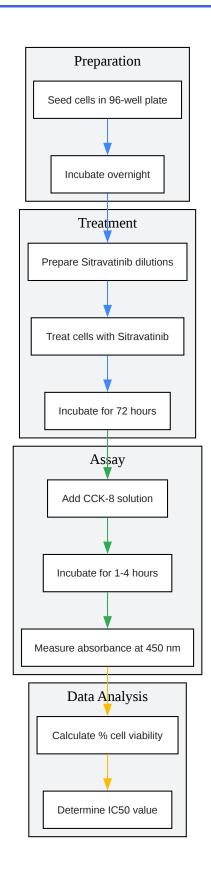


• Data Analysis:

- Subtract the background absorbance from wells containing medium and CCK-8 solution only.
- Calculate the percentage of cell viability for each treatment group relative to the DMSOtreated control group using the following formula:
 - % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- Plot the percentage of cell viability against the logarithm of the sitravatinib concentration to generate a dose-response curve.
- Determine the IC50 value from the dose-response curve using appropriate software (e.g., CompuSyn or GraphPad Prism).[7][8]

Experimental Workflow Diagram





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Caption: Workflow for the sitravatinib in vitro cell viability assay.



References

- 1. Sitravatinib Wikipedia [en.wikipedia.org]
- 2. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Sitravatinib used for? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. sitravatinib My Cancer Genome [mycancergenome.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (Sitravatinib), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
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